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Hafnium tetrachloride

Cat. No.: B085390
CAS No.: 13499-05-3
M. Wt: 320.3 g/mol
InChI Key: PDPJQWYGJJBYLF-UHFFFAOYSA-J
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Description

Significance of Hafnium Tetrachloride in Contemporary Chemistry and Materials Science

This compound is a pivotal compound in modern chemistry and materials science, primarily owing to its role as a precursor in the synthesis of various hafnium-based materials and its function as a versatile Lewis acid catalyst. wikipedia.orgwikiwand.comchemeurope.com Its significance stems from its utility in producing high-k dielectrics, catalysts for polymerization, and other specialized organometallic compounds. wikipedia.orgwikiwand.comchemeurope.com

In the realm of materials science , HfCl₄ is instrumental in the production of hafnium dioxide (HfO₂) and hafnium silicate, materials that are crucial as high-k dielectrics in the manufacturing of advanced integrated circuits. wikipedia.orgchemeurope.comepomaterial.com These materials allow for the continued miniaturization of electronic components by reducing current leakage in transistors. leapchem.com The compound is a key precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes used to create thin films of these dielectrics. epomaterial.comleapchem.comchemicalbook.com

As a catalyst , this compound is a precursor for highly active Ziegler-Natta catalysts used in the polymerization of alkenes like propylene (B89431). wikipedia.orgwikiwand.comcymitquimica.com It also serves as an effective Lewis acid in a variety of organic synthesis reactions, including Friedel-Crafts acylations and alkylations, 1,3-dipolar cycloadditions, and the formation of acetals. wikipedia.orgwikiwand.comchemeurope.comnih.goveurekaselect.com Its catalytic activity is often superior to other Lewis acids, offering better yields and selectivity in certain reactions. wikiwand.comchemeurope.com

Furthermore, HfCl₄ is a starting material for the synthesis of a broad spectrum of organohafnium compounds , which are valuable in both research and industrial catalysis. wikipedia.orgwikiwand.comnoahchemicals.com These compounds exhibit high thermal stability and corrosion resistance, making them suitable for producing specialty chemicals and polymers for demanding applications. noahchemicals.com

Historical Context of this compound Research and Development

The history of this compound is intrinsically linked to the discovery of the element hafnium itself. In 1923, Dirk Coster and George Charles von Hevesy identified hafnium in Copenhagen, Denmark, through X-ray spectroscopy of zirconium ores. chemistrycool.combritannica.com The element was named "Hafnium" from "Hafnia," the Latin name for Copenhagen. chemistrycool.combritannica.com

Early research focused on separating hafnium from zirconium, as they invariably occur together in minerals and possess very similar chemical properties. wikipedia.orgwikiwand.comlanl.gov The development of methods to separate the two elements was a crucial step, with early techniques involving fractional crystallization of double ammonium (B1175870) or potassium fluorides. lanl.gov The production of metallic hafnium often involves the reduction of this compound with magnesium or sodium, a process known as the Kroll Process. lanl.govnih.gov

The recognition of hafnium's unique properties, such as its excellent neutron absorption cross-section, led to its use in nuclear reactor control rods. lanl.gov This application spurred further research into the production and purification of hafnium compounds, including this compound.

In more recent decades, the focus of this compound research has shifted towards its applications in advanced materials and catalysis. The rise of the semiconductor industry created a demand for new high-k dielectric materials to replace silicon dioxide, leading to extensive studies on HfO₂ and the use of HfCl₄ as a precursor in deposition processes. chemeurope.comepomaterial.comaip.org Similarly, the development of more sophisticated polymerization catalysts has driven research into hafnium-based Ziegler-Natta catalysts derived from HfCl₄. wikipedia.orgwikiwand.comgoogle.com

Scope and Academic Relevance of this compound Studies

The study of this compound remains a highly relevant and active area of academic and industrial research. The scope of these studies is broad, encompassing fundamental investigations into its chemical and physical properties, as well as applied research into its various applications.

Key areas of ongoing research include:

Catalysis: Developing more efficient and selective hafnium-based catalysts for organic synthesis and polymerization. alfachemic.comscispace.com This includes the design of novel organohafnium complexes and the exploration of their catalytic mechanisms.

Materials Science: Optimizing the use of this compound in ALD and CVD processes for the deposition of high-quality thin films for electronic and optical applications. epomaterial.comchemicalbook.com Research also focuses on the synthesis of novel hafnium-containing nanomaterials and ceramics with unique properties. leapchem.com

Separation Chemistry: Improving the efficiency and cost-effectiveness of separating hafnium from zirconium, which remains a significant challenge. wikipedia.orgwikiwand.com

Biomedical Applications: Investigating the potential of hafnium and its compounds, including those derived from this compound, in areas such as medical implants, drug delivery, and cancer therapy. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula HfCl4<br>Cl4Hf B085390 Hafnium tetrachloride CAS No. 13499-05-3

Properties

IUPAC Name

tetrachlorohafnium
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InChI

InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PDPJQWYGJJBYLF-UHFFFAOYSA-J
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

Cl[Hf](Cl)(Cl)Cl
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Molecular Formula

HfCl4, Cl4Hf
Record name Hafnium(IV) chloride
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Molecular Weight

320.3 g/mol
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Physical Description

Dry Powder, Powder; [Sigma-Aldrich MSDS]
Record name Hafnium chloride (HfCl4), (T-4)-
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CAS No.

13499-05-3, 37230-84-5
Record name Hafnium tetrachloride
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Synthetic Methodologies for Hafnium Tetrachloride and Its Derivatives

Established Preparation Routes for Hafnium Tetrachloride

Several well-established methods are employed for the industrial and laboratory-scale synthesis of this compound. These methods primarily involve the high-temperature conversion of hafnium oxides or carbides using chlorinating agents.

Chlorination of Hafnium Dioxide

The reaction can be represented by the following equation:

HfO₂ + 2 Cl₂ + C → HfCl₄ + CO₂ wikipedia.org

Thermodynamic analysis of this process indicates that the primary products are gaseous this compound, carbon monoxide, and carbon dioxide. As the temperature increases, the partial pressure of carbon monoxide also increases, while that of carbon dioxide decreases. Kinetic studies have shown that the rate-limiting step of the reaction is dependent on the temperature. Below 700°C, the reaction rate is primarily controlled by the chemical reaction on the surface of the solid particles. Above this temperature, the rate is limited by the mass transfer of the gaseous reactants.

A variation of this method involves the use of sulfur monochloride as the chlorinating agent. wikipedia.org

ParameterValueReference
ReactantsHafnium dioxide, Chlorine, Carbon wikipedia.org
Temperature> 600°C wikipedia.org
ProductsThis compound, Carbon dioxide wikipedia.org

Reaction of Hafnium Oxide with Carbon Tetrachloride

This compound can also be produced by the reaction of hafnium oxide with carbon tetrachloride (CCl₄) at temperatures exceeding 450°C. wikipedia.org This method avoids the use of elemental chlorine gas.

The balanced chemical equation for this reaction is:

HfO₂ + 2 CCl₄ → HfCl₄ + 2 COCl₂ wikipedia.org

A significant byproduct of this reaction is phosgene (B1210022) (COCl₂), a toxic gas, which necessitates specialized handling and containment procedures.

ParameterValueReference
ReactantsHafnium oxide, Carbon tetrachloride wikipedia.org
Temperature> 450°C wikipedia.org
ProductsThis compound, Phosgene wikipedia.org

Chlorination of Hafnium Carbide

Another established route involves the direct chlorination of hafnium carbide (HfC) at temperatures above 250°C. wikipedia.org Hafnium carbide itself is a highly refractory ceramic material. wikipedia.org

The reaction is as follows:

HfC + 2 Cl₂ → HfCl₄ + C

This method offers a lower reaction temperature compared to the chlorination of the oxide.

ParameterValueReference
ReactantsHafnium carbide, Chlorine wikipedia.org
Temperature> 250°C wikipedia.org
ProductsThis compound, Carbon

Advanced Synthetic Approaches to Hafnium-Based Complexes from this compound Precursors

This compound is a versatile starting material for the synthesis of more complex hafnium compounds, particularly organometallic complexes. wikipedia.org These derivatives are crucial as catalysts and precursors in materials science.

Synthesis of Hafnium Organometallic Compounds

The synthesis of organometallic hafnium compounds often involves the reaction of this compound with various organic nucleophiles.

Reactions with Grignard Reagents for Alkyl and Benzyl (B1604629) Hafnium Complexes

A common and effective method for introducing alkyl and benzyl groups onto a hafnium center is through salt metathesis reactions with Grignard reagents. wikipedia.org Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halide), are potent nucleophiles.

A prominent example is the synthesis of tetrabenzylhafnium, a precursor for Ziegler-Natta polymerization catalysts. wikipedia.org This is achieved by reacting this compound with benzylmagnesium chloride. The reaction is typically carried out in an ether solvent.

HfCl₄ + 4 C₆H₅CH₂MgCl → Hf(CH₂C₆H₅)₄ + 4 MgCl₂

One synthetic protocol involves the slow addition of solid this compound to a solution of the Grignard reagent. The reaction mixture is initially cooled and then allowed to warm to room temperature. Following the reaction, the volatile components are removed, and the product is extracted and purified. Reported yields for this method are in the range of 85-90%. google.com

ProductGrignard ReagentKey Reaction ConditionsYieldReference
TetrabenzylhafniumBenzylmagnesium chlorideEther solvent, initial cooling followed by warming to room temperature85-90% google.com
Formation of Hafnocene Dichloride from Sodium Cyclopentadienide (B1229720)

Hafnocene dichloride, an organohafnium compound with the formula (C₅H₅)₂HfCl₂, is synthesized via a salt metathesis reaction. This standard method in organometallic chemistry involves the reaction of this compound with sodium cyclopentadienide. The reaction proceeds as follows:

HfCl₄ + 2 NaC₅H₅ → (C₅H₅)₂HfCl₂ + 2 NaCl rsc.org

This synthesis results in a white solid product that has limited solubility in some organic solvents. While hafnocene dichloride itself is of significant academic interest, its derivatives are notable as precatalysts for olefin polymerization.

ReactantReagentProductByproduct
This compound (HfCl₄)Sodium cyclopentadienide (NaC₅H₅)Hafnocene dichloride ((C₅H₅)₂HfCl₂)Sodium chloride (NaCl)
Preparation of [tris(trimethylsilyl)silyl]trichlorohafnium tmen complex

The synthesis of the [tris(trimethylsilyl)silyl]trichlorohafnium tmen complex represents a notable reaction of a silyl (B83357) anion with this compound. This complex is formed through the reaction of this compound with the tris(trimethylsilyl)silyl potassium tmen adduct. Subsequent reaction of this complex with 2,6-dimethylphenylisonitrile results in an insertion into the silicon-hafnium bond.

ReactantReagentProduct
This compound (HfCl₄)Tris(trimethylsilyl)silyl potassium tmen adduct[tris(trimethylsilyl)silyl]trichlorohafnium tmen complex

This synthetic route opens avenues for creating novel organometallic hafnium compounds with unique bonding characteristics. documentsdelivered.comresearchgate.net

Synthesis of Amido-Quinoline-Based Hafnium Complexes

A cost-effective and direct method has been developed for the synthesis of amido-quinoline-supported hafnium complexes. These complexes are prepared through a one-pot reaction of imino-quinoline ligands with in situ formed tetramethylhafnium (HfMe₄), which is derived from this compound. For example, this compound is dissolved in an anhydrous solvent like toluene, along with an 8-(2,6-iPr₂-C₆H₃-N=CH)-quinoline ligand. The addition of methylmagnesium bromide solution initiates the reaction, leading to the formation of the desired amido-quinoline hafnium complex. documentsdelivered.com These complexes have demonstrated high thermal stability and are effective precatalysts for the high-temperature solution-phase polymerization of polyolefin elastomers. documentsdelivered.comnih.govresearchgate.net

ReactantLigand ExampleReagentSolventProduct
This compound8-(2,6-iPr₂-C₆H₃-N=CH)-quinolineMethylmagnesium bromideTolueneAmido-quinoline hafnium complex

Hydrothermal Synthesis of Hafnium Oxide Nanoparticles from this compound

Hafnium oxide (HfO₂) nanoparticles can be synthesized using a hydrothermal method with this compound as the starting material. sci-hub.stmdpi.comrsc.orgvicanchem.comjim.org.cn In a typical procedure, this compound is dissolved in deionized water to form a hafnium hydroxide (B78521) chloride solution. A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is then added dropwise to adjust the pH and form a hafnium hydroxide precursor. sci-hub.stmdpi.comrsc.orgvicanchem.comhep.com.cn This precursor is then subjected to hydrothermal treatment in a sealed autoclave at elevated temperatures (e.g., 120-300°C) for a specific duration. rsc.orghep.com.cn The reaction parameters, including temperature, concentration of the base, and reaction time, can be controlled to obtain HfO₂ nanoparticles with specific phases (tetragonal or monoclinic) and morphologies (near-spherical or spindle-like). sci-hub.stmdpi.comrsc.org

PrecursorBaseMethodTemperatureProduct
This compound (in water)Sodium Hydroxide or Potassium HydroxideHydrothermal120-300°CHafnium oxide (HfO₂) nanoparticles

Synthesis of Hafnium Carbide Nanomaterials

Nanocrystalline hafnium carbide (HfC) can be synthesized from this compound through several routes, often involving a carbothermal reduction step.

One method involves creating an aqueous solution-derived precursor using this compound and an organic carbon source such as sucrose (B13894) or citric acid. sci-hub.strsc.org This precursor is then pyrolyzed at around 600°C and subsequently undergoes a carbothermal reduction reaction at temperatures of 1600°C or higher to yield pure phase HfC nanoparticles. sci-hub.st The resulting nanoparticles are typically equiaxed with an average particle size of approximately 73 nm. sci-hub.st

Another approach is the urea-glass route, where hafnium chloride, urea (B33335), and methanol (B129727) are used as raw materials. vicanchem.com The molar ratio of urea to hafnium chloride influences the composition of the final HfCₓN₁₋ₓ product. Annealing the precursor at 1600°C leads to the formation of HfCₓN₁₋ₓ ceramics. vicanchem.com

A mechanically activated solid-state synthesis is also possible. This involves grinding partially hydrated this compound with magnesium and a carbon source. A subsequent heat treatment in an inert atmosphere allows for the formation of well-crystallized HfC grains.

Hafnium SourceCarbon SourceMethodKey StepsFinal Product
This compoundSucrose/Citric AcidAqueous Solution-Derived PrecursorPyrolysis (~600°C), Carbothermal Reduction (~1600°C)Hafnium Carbide (HfC) nanoparticles
This compoundUreaUrea-Glass RouteFormation of precursor, Annealing (~1600°C)Hafnium Carbonitride (HfCₓN₁₋ₓ) nanoparticles
Hydrated this compoundCarbonMechanically Activated Solid-StateGrinding with Mg, Heat TreatmentHafnium Carbide (HfC) nanoparticles

Formation of Hafnium Trifluoromethanesulfonate (B1224126)

Hafnium(IV) trifluoromethanesulfonate, also known as hafnium triflate (Hf(OTf)₄), is a powerful Lewis acid synthesized from this compound. The preparation involves the reaction of this compound with trifluoromethanesulfonic acid (triflic acid). researchgate.net This synthesis yields a solid that is stable in air and easy to handle. Hf(OTf)₄ is recognized for its high catalytic activity in various organic reactions, including Friedel–Crafts acylation and alkylation, owing to the strong electron-withdrawing nature of the triflate groups. researchgate.net

ReactantReagentProduct
This compound (HfCl₄)Trifluoromethanesulfonic acid (CF₃SO₃H)Hafnium(IV) trifluoromethanesulfonate (Hf(OTf)₄)

Synthesis of Hafnium Nitrates

Hafnium(IV) nitrate (B79036), with the chemical formula Hf(NO₃)₄, can be prepared from this compound. The synthesis involves the reaction of this compound with dinitrogen pentoxide (N₂O₅). In a detailed procedure, dinitrogen pentoxide is generated by dehydrating fuming nitric acid with phosphorus pentoxide. The collected dinitrogen pentoxide is then refluxed with this compound at a temperature of 30 to 35°C for about half an hour. The resulting hafnium nitrate is then purified by sublimation to yield a white crystalline solid. researchgate.net This method can achieve a high yield of over 95%. researchgate.net

ReactantReagentReaction ConditionProduct
This compound (HfCl₄)Dinitrogen pentoxide (N₂O₅)Reflux at 30-35°CHafnium(IV) nitrate (Hf(NO₃)₄)

Crown-Ether Coordination Compounds of Hafnium

The synthesis of crown-ether coordination compounds involving hafnium has been historically challenging. rsc.orgkit.edu Conventional synthetic routes, such as Lewis-acid–base reactions or metathesis reactions, are often hampered by the high Lewis acidity and oxophilicity of the hafnium(IV) cation (Hf⁴⁺). rsc.orgkit.edu These properties can lead to undesired side reactions and make the isolation of stable crown-ether complexes difficult.

A more successful and innovative approach involves a redox methodology utilizing nanoparticles of zerovalent hafnium. rsc.orgkit.edu This method circumvents the issues associated with the highly charged Hf⁴⁺ ion. The synthesis begins with the preparation of hafnium(0) nanoparticles, typically 2–8 nm in size. rsc.org This is achieved through the reduction of this compound (HfCl₄) with a potent reducing agent like sodium naphthalenide in a liquid-phase synthesis. rsc.org

Once the Hf(0) nanoparticles are obtained, they are reacted with the desired crown ether in an ionic liquid medium. rsc.org This reaction leads to the formation of new crown-ether coordination complexes. An example of a compound synthesized via this method is [HfCl₂(15c5)][Na₂Al₄Cl₁₆], where 15-crown-5 (B104581) (15c5) is the crown ether. rsc.org The resulting coordination compounds have been characterized using single-crystal X-ray analysis, confirming the successful coordination of the crown ether to the hafnium center. rsc.org This redox approach using metal nanoparticles presents a viable pathway for the synthesis of hafnium-crown ether complexes that were previously difficult to access. rsc.orgkit.edu

Synthesis of Pentanuclear and Hexanuclear Hafnium-Oxo Clusters

The synthesis of polynuclear hafnium-oxo clusters represents a significant advancement in hafnium chemistry, with the first examples of pentanuclear and hexanuclear clusters being reported. nih.govacs.org These complex structures are synthesized using strong chelating ligands. nih.govacs.org

A key example is the synthesis of a hexanuclear hafnium-oxo cluster, [Hf₆(μ₃-O)₂(μ-O)₃(OH₂)₆(μ-η¹,η²,η¹-Hdihybo-O,O′,N)₆]Cl₂·2Bu₄NCl·2CH₃OH·4H₂O. nih.govacs.org The synthesis is carried out in a moist methyl alcohol solution. The reactants, 2,3-dihydroxybenzaldehyde (B126233) oxime (H₃dihybo) and this compound (HfCl₄), are added sequentially to the stirred solution. nih.gov The addition of HfCl₄ causes the colorless ligand solution to turn light orange. nih.gov Following this, tetrabutylammonium (B224687) hydroxide in methyl alcohol is added in a single portion. nih.gov The resulting solution is filtered, and the light orange filtrate is allowed to stand at room temperature for 4–5 days, during which time yellow crystals of the hexanuclear cluster form. nih.gov

The core structure of this hexanuclear cluster is unique, featuring a [Hf₆(μ₃-O)₂(μ-O)₃] core with the six hafnium atoms arranged in a trigonal-prismatic geometry. nih.govacs.org The synthesis of a pentanuclear hafnium-oxo cluster, [Hf₅(μ-OH)₄(OH₂)₄(μ-η¹,η¹,η²-Hpidiox-O,N,O′)₄(η¹,η¹,η¹-Hpidiox-O,N,O′)₄]·KCl·3.25CH₃OH·16.5H₂O, has also been reported, utilizing the chelating ligand (2Z-6Z)-piperidine-2,6-dione (H₃pidiox). nih.govacs.org

The characterization of these clusters is extensive, employing techniques such as single-crystal X-ray diffraction, UV-vis spectroscopy, NMR spectroscopy, fluorescence spectroscopy, and high-resolution mass spectrometry. nih.govacs.org

Table 1. Synthesis Details for a Hexanuclear Hafnium-Oxo Cluster

ParameterDetails
Product [Hf₆(μ₃-O)₂(μ-O)₃(OH₂)₆(μ-η¹,η²,η¹-Hdihybo-O,O′,N)₆]Cl₂·2Bu₄NCl·2CH₃OH·4H₂O
Reactants This compound (HfCl₄), 2,3-dihydroxybenzaldehyde oxime (H₃dihybo), Tetrabutylammonium hydroxide
Solvent Methyl alcohol (moist)
Procedure Sequential addition of H₃dihybo and HfCl₄ to stirred solvent, followed by the addition of tetrabutylammonium hydroxide.
Reaction Time 4–5 days
Temperature Room temperature (~20 °C)
Product Appearance Yellow crystals

Coordination Chemistry and Ligand Interactions of Hafnium Tetrachloride

Complexation Behavior with Organic Solvents (e.g., Tetrahydrofuran)

Hafnium tetrachloride reacts with donor solvents to form stable coordination complexes. A prominent and widely utilized example is its reaction with tetrahydrofuran (B95107) (THF). HfCl₄ forms a monomeric 2:1 complex with THF, yielding tetrachlorobis(tetrahydrofuran)hafnium(IV), HfCl₄(THF)₂. wikipedia.org This reaction transforms the polymeric structure of solid HfCl₄ into a soluble molecular species.

Reaction: HfCl₄ + 2 OC₄H₈ → HfCl₄(OC₄H₈)₂ wikipedia.org

The resulting HfCl₄(THF)₂ complex is a white, crystalline solid that is soluble in organic solvents. wikipedia.org This solubility is a significant practical advantage, making it a convenient and effective starting material for the synthesis of a broad range of other hafnium compounds, including organometallic complexes and alkoxides. wikipedia.org The THF ligands in the complex can be readily displaced by other stronger ligands, which is a key aspect of its utility in ligand exchange reactions. The formation of such adducts with Lewis bases is a general feature of this compound's reactivity.

Properties of HfCl₄ and its THF Adduct
CompoundFormulaAppearanceMolar Mass (g/mol)Key Feature
This compoundHfCl₄White crystalline solid320.302Polymeric solid structure wikipedia.org
Tetrachlorobis(tetrahydrofuran)hafnium(IV)HfCl₄(OC₄H₈)₂White solid464.50Soluble in organic solvents wikipedia.org

Ligand Exchange Reactions

Ligand exchange, or substitution, is a fundamental reaction type for this compound and its adducts. The chloride ligands can be substituted by a variety of other anionic or neutral ligands. These reactions are essential for synthesizing new hafnium complexes with tailored properties.

Common types of ligand exchange reactions involving HfCl₄ include:

Salt Metathesis: This involves the reaction of HfCl₄ with salts of other anions, typically from alkali metals or Grignard reagents. For instance, HfCl₄ reacts with sodium cyclopentadienide (B1229720) (NaC₅H₅) to form hafnocene dichloride, a key organometallic compound. wikipedia.org Similarly, reaction with Grignard reagents like benzylmagnesium chloride yields tetrabenzylhafnium. wikipedia.org

Reactions with Alcohols: With alcohols, HfCl₄ undergoes alcoholysis to form hafnium alkoxides. These reactions often produce complex, polynuclear structures. wikipedia.org

Displacement of Coordinated Ligands: In adducts like HfCl₄(THF)₂, the THF ligands can be displaced by stronger Lewis bases. For example, phosphine (B1218219) oxides such as triphenylphosphine (B44618) oxide (TPPO) can quantitatively displace THF to form complexes like HfCl₄(TPPO)₂. chemrxiv.org This reactivity allows for the synthesis of a range of adducts with different donor ligands.

Examples of Ligand Exchange Reactions with HfCl₄
ReactantProductReaction TypeReference
Sodium cyclopentadienide (NaC₅H₅)Hafnocene dichloride ((C₅H₅)₂HfCl₂)Salt Metathesis wikipedia.org
Benzylmagnesium chloride (C₆H₅CH₂MgCl)Tetrabenzylhafnium ((C₆H₅CH₂)₄Hf)Salt Metathesis wikipedia.org
Tris(trimethylsilyl)silyl potassium tmen adduct[Tris(trimethylsilyl)silyl]trichlorohafnium tmen complexSalt Metathesis documentsdelivered.com
Alcohols (ROH)Hafnium alkoxides (Hf(OR)ₓCl₄₋ₓ)Alcoholysis wikipedia.org
Triphenylphosphine oxide (TPPO) from HfCl₄(THF)₂HfCl₄(TPPO)₂Ligand Displacement chemrxiv.org

Formation of Oxychlorides via Hydrolysis

This compound is highly sensitive to moisture and readily undergoes hydrolysis upon contact with water. The reaction produces hafnium oxychloride (HfOCl₂) and hydrogen chloride gas. wikipedia.org

Reaction: HfCl₄ + H₂O → HfOCl₂ + 2 HCl wikipedia.org

This reaction is often unintentional, and aged samples of HfCl₄ are frequently contaminated with the colorless oxychloride. wikipedia.org The hydrolysis process can be more complex than this simple equation suggests, especially in the gas phase at high temperatures. Computational studies have shown that the initial steps of gas-phase hydrolysis involve the formation of oxychlorohydroxide intermediates (e.g., Hf(OH)Cl₃) followed by the elimination of HCl. acs.org The direct formation of HfOCl₂ is considered less likely under these conditions due to the high endothermicity associated with the formation of gas-phase metal oxides. acs.org These intermediate clusters can then aggregate, representing the initial stages of hafnium dioxide nanoparticle formation. acs.org

In the context of atomic layer deposition (ALD), the reaction of HfCl₄ with surface hydroxyl (-OH) groups is a crucial ligand exchange step. The HfCl₄ molecule can react with one or two surface -OH groups, releasing HCl and grafting a hafnium chloride species to the surface. chemicalbook.com Subsequent exposure to water replaces the remaining chlorine ligands with hydroxyl groups, completing the deposition cycle. chemicalbook.com

Interactions with Phosphorus Oxychloride

As a strong Lewis acid, this compound forms addition compounds with various phosphorus-containing ligands. It reacts with phosphorus oxychloride (POCl₃), which can act as a Lewis base through its oxygen atom, to form stable adducts. acs.org These reactions are analogous to those with other oxygen-donor ligands. The formation of such complexes is driven by the donation of a lone pair of electrons from the oxygen atom of POCl₃ to the electron-deficient hafnium center. While detailed structural characterization of the specific HfCl₄-POCl₃ adduct is less common in recent literature, the formation of 1:1 and 1:2 adducts (HfCl₄·POCl₃ and HfCl₄·2POCl₃) is expected, consistent with the behavior of other Group 4 tetrachlorides.

Reactions with Aliphatic Acids

The reaction of this compound with aliphatic carboxylic acids leads to the formation of polynuclear hafnium carboxylate complexes. For example, refluxing HfCl₄ with an excess of 2-methylpropanoic acid results in the formation of a chlorine-free, dinuclear oxo-bridged complex with the formula Hf₂O(i-C₃H₇CO₂)₆. mdpi.com

This reaction is general for several aliphatic acids and provides an alternative route to polynuclear carboxylate clusters of Group 4 metals. mdpi.com These complexes are often highly sensitive to hydrolysis. The Hf₂O(i-C₃H₇CO₂)₆ complex, for instance, can hydrolyze in the presence of atmospheric moisture to form a larger, hexanuclear cluster, [Hf₆(μ₃-O)₄(μ₃-OH)₄(i-C₃H₇CO₂)₁₂]. mdpi.com These cluster compounds feature complex structures with hafnium centers bridged by oxo, hydroxo, and carboxylate ligands.

Reaction Products of HfCl₄ with 2-Methylpropanoic Acid
Reaction StageProduct FormulaDescriptionReference
Initial Reaction (Anhydrous)Hf₂O(i-C₃H₇CO₂)₆Dinuclear oxo-bridged hafnium carboxylate mdpi.com
Subsequent Hydrolysis[Hf₆(μ₃-O)₄(μ₃-OH)₄(i-C₃H₇CO₂)₁₂]Hexanuclear oxo/hydroxo-bridged hafnium carboxylate cluster mdpi.com

Computational Studies on Ligand Interactions with Hafnium Complexes

Computational chemistry, particularly density functional theory (DFT), provides powerful tools for investigating the mechanisms, energetics, and electronic structures of hafnium complexes and their reactions. These studies offer insights that complement experimental findings.

Key areas of computational research include:

Reaction Mechanisms: DFT calculations have been used to elucidate the initial steps of HfCl₄ hydrolysis, revealing the importance of oxychlorohydroxide intermediates and calculating the energetics of the reaction pathways. acs.org Such studies are crucial for understanding processes like atomic layer deposition. researchgate.net

Bonding Analysis: Theoretical methods are employed to analyze the nature of the bonds between hafnium and various ligands. For example, DFT-based frontier orbital analysis has been used to describe the M=N bond in hafnium hydrazide complexes, showing high polarity and characterizing the ligand as a six-electron donor. acs.org

Thermodynamic Stability and Reactivity: Computational studies can predict the stability of different isomers and the energy barriers for ligand-based fluxional processes. For instance, in hafnium pyridylamido complexes, DFT calculations have determined the activation parameters for the rotation of a phenyl group, showing that this dynamic process occurs at a rate comparable to propylene (B89431) polymerization kinetics. acs.org

Electronic Structure: Calculations provide detailed information on the electronic structure of hafnium complexes. The NICS (Nucleus-Independent Chemical Shift) method, a computational technique, has been used to reveal pronounced metalloaromaticity in hexanuclear hafnium-oxo clusters, a unique electronic feature for these systems. acs.org

These computational approaches are invaluable for understanding the intricate details of ligand interactions with hafnium centers, guiding the design of new complexes, and explaining their observed reactivity.

Catalytic Applications of Hafnium Tetrachloride in Organic Synthesis

Lewis Acid Catalysis in Organic Reactions

Hafnium tetrachloride is an effective Lewis acid for a variety of applications in organic synthesis. wikipedia.orgchemeurope.com Its Lewis acidity arises from the electron-deficient hafnium center, which is in the +4 oxidation state. chemeurope.com The relatively large ionic radius of the hafnium atom can reduce its tendency to form overly strong complexes with certain substrates, which can be an advantage over other common Lewis acids such as aluminum trichloride. wikipedia.orgchemeurope.com A notable example is the more efficient alkylation of ferrocene (B1249389) with allyldimethylchlorosilane (B1266022) when catalyzed by this compound as compared to aluminum trichloride. wikipedia.orgchemeurope.com Furthermore, hafnium-substituted polyoxotungstates, which are synthesized from HfCl₄, function as potent Lewis acids. researchgate.net These catalysts enable reactions like Mukaiyama aldol (B89426) and Mannich-type additions with aldehydes, a transformation not feasible with analogous lanthanide-based polyoxotungstates. researchgate.net The inherent oxophilic and hard Lewis acid character of Hafnium(IV) contributes to its broad utility. wikipedia.org

Ziegler-Natta Polymerization of Alkenes (e.g., Propylene)

This compound is a critical precursor in the development of highly active catalysts for the Ziegler-Natta polymerization of alkenes, with a particular emphasis on propylene (B89431). wikipedia.orgchemeurope.commade-in-china.com Ziegler-Natta catalysts are broadly categorized into two classes: heterogeneous supported catalysts, which are often based on titanium compounds, and homogeneous catalysts, which can be based on complexes of Group 4 metals like titanium, zirconium, or hafnium. wikipedia.orgtestbook.com

Catalysts derived from HfCl₄, such as those prepared from tetrabenzylhafnium, are employed in these polymerization processes. wikipedia.orgchemeurope.com The general mechanism involves the formation of an alkene-metal complex, followed by the repeated insertion of monomer units into the metal-carbon bond, which facilitates the growth of the polymer chain. testbook.comlibretexts.org While modern supported Ziegler-Natta catalysts for propylene polymerization frequently utilize titanium tetrachloride as the active component, hafnium-based systems represent a significant class of homogeneous catalysts. wikipedia.org These catalysts, typically activated by a cocatalyst like methylaluminoxane (B55162) (MAO), allow for precise control over the polymer's stereochemistry. wikipedia.orgbehinpolymerco.com

Catalysis of Three-Component Strecker Reaction for α-Aminonitrile Synthesis

The Strecker reaction provides a classic route for the synthesis of α-aminonitriles, which are valuable intermediates for the production of amino acids. organic-chemistry.org this compound has proven to be an effective catalyst for the one-pot, three-component version of this reaction. chemicalbook.comchemicalbook.com This HfCl₄-catalyzed process is noted for being mild, efficient, and straightforward. chemicalbook.comresearchgate.net

The reaction typically proceeds at room temperature, utilizing an acetal (B89532) or aldehyde, an aromatic amine, and trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. chemicalbook.comresearchgate.net The method has been successfully applied to a diverse range of substrates incorporating various functional groups, consistently affording the desired α-aminonitrile products in good to excellent yields. researchgate.net

Acceleration of 1,3-Dipolar Cycloadditions

This compound has been observed to enhance both the rate and the stereocontrol of 1,3-dipolar cycloaddition reactions. wikipedia.orgchemeurope.commade-in-china.com In the reaction between aldoximes and divinyl ketone, HfCl₄ catalysis leads to a remarkable acceleration of the reaction rate. wikipedia.org It has been reported to produce superior results compared to other Lewis acids in reactions involving aryl and aliphatic aldoximes, specifically enabling the selective formation of the exo-isomer product. wikipedia.orgchemeurope.commade-in-china.com The 1,3-dipolar cycloaddition between azides and alkynes is a cornerstone reaction in fields like chemical biology, and Lewis acids such as HfCl₄ can play a crucial role in electronically tuning the reactants to accelerate these transformations. nih.govunm.edu

Friedel-Crafts Acylation and Alkylation Reactions

This compound and its derivatives serve as potent Lewis acid catalysts for Friedel-Crafts acylation and alkylation reactions, which are fundamental methods for forming carbon-carbon bonds with aromatic rings. leapchem.comalfachemic.com A particularly powerful catalyst derived from HfCl₄ is hafnium(IV) trifluoromethanesulfonate (B1224126) (Hf(OTf)₄). wikipedia.orgoup.com Hf(OTf)₄ often demonstrates superior catalytic activity compared to other Lewis acids in these transformations. wikipedia.org

In Friedel-Crafts acylation, Hf(OTf)₄ effectively catalyzes the reaction of various substituted benzenes with acid anhydrides, leading to high product yields with low catalyst loading. oup.com The catalytic activity can be further improved by using a lithium perchlorate-nitromethane solvent system. oup.com For Friedel-Crafts alkylations, Hf(OTf)₄ is also highly effective, promoting the reaction of aromatic compounds with alkyl chlorides. oup.com Additionally, recyclable fluorous Lewis acid catalysts derived from hafnium have been developed for efficient Friedel-Crafts acylations. mdpi.com

Catalysis in Acetalization of Carbonyl Compounds

Hafnium(IV) chloride is a highly efficient catalyst for the acetalization of a wide range of carbonyl compounds, including both aldehydes and ketones. eurekaselect.comnih.govsigmaaldrich.comsigmaaldrich.com This reaction serves as a common and crucial strategy for protecting carbonyl groups during multi-step organic syntheses. The use of HfCl₄, especially when combined with microwave heating, facilitates the conversion of various carbonyls into their corresponding dimethyl acetals or 1,3-dioxolanes. eurekaselect.comnih.gov

A significant advantage of this catalytic system is its high degree of chemoselectivity. Substrates that contain acid-sensitive protecting groups, such as tert-butyldiphenylsilyl (TBDPS) or tert-butoxycarbonyl (Boc), can be selectively acetalized in excellent yields without cleaving these labile groups. eurekaselect.comnih.gov The method is characterized by high product yields, low catalyst loading requirements, and the operational convenience of using an air-stable catalyst. nih.gov

HfCl₄-Catalyzed Acetalization of Carbonyl Compounds
Substrate TypeProtecting ReagentConditionsYield (%)Reference
Various aldehydes & ketonesMethanol (B129727) or Ethylene (B1197577) Glycol5 mol% HfCl₄, Microwave (100°C)up to 99 nih.gov
Aldehydes with TBDPS groupMethanol5 mol% HfCl₄, Microwaveup to 73 nih.gov
Aldehydes with Boc groupMethanol5 mol% HfCl₄, Microwaveup to 73 nih.gov
BenzophenoneMethanol5 mol% HfCl₄, MicrowaveHigh eurekaselect.comnih.gov
AcetophenoneMethanol5 mol% HfCl₄, MicrowaveHigh eurekaselect.comnih.gov
CyclohexanoneEthylene Glycol5 mol% HfCl₄, MicrowaveHigh eurekaselect.comnih.gov

Direct Ester Condensation

Hafnium(IV) salts, such as the commercially available hafnium(IV) chloride, are effective catalysts for the direct condensation of carboxylic acids with alcohols to form esters. lookchem.comsigmaaldrich.comsigmaaldrich.comnih.gov This approach is highly atom-efficient because it proceeds effectively with equimolar amounts of the two reactants. nih.govorganic-chemistry.org This avoids the need for a large excess of one reactant or the use of stoichiometric condensing agents, which is beneficial from a green chemistry perspective. nih.govorganic-chemistry.org

The catalytic system demonstrates high chemoselectivity, enabling the selective esterification of primary alcohols even in the presence of secondary alcohols. organic-chemistry.org The tetrahydrofuran (B95107) complex of hafnium chloride, HfCl₄·(THF)₂, is noted to be a more stable and easily handled form of the catalyst while retaining high activity. organic-chemistry.org The methodology is also applicable to direct polyesterification, indicating its potential for large-scale industrial processes. nih.govorganic-chemistry.org

Hf(IV)-Catalyzed Direct Ester Condensation
Carboxylic AcidAlcoholCatalystKey FeatureReference
Equimolar amountsEquimolar amountsHfCl₄ or Hf(O-t-Bu)₄High atom efficiency, avoids excess reagents nih.gov
VariousPrimary AlcoholsHf(IV) saltsHigh chemoselectivity over secondary alcohols organic-chemistry.org
Equimolar amountsEquimolar amountsHfCl₄·(THF)₂Stable and easy-to-handle catalyst form organic-chemistry.org
VariousVariousFluorous Hf(IV) Lewis AcidRecyclable catalyst system mdpi.com

Advanced Materials Science Applications Derived from Hafnium Tetrachloride

Precursor for High-k Dielectrics in Microelectronics

Hafnium tetrachloride (HfCl₄) is a critical precursor in the semiconductor industry for depositing thin films of hafnium-based high-k dielectrics. These materials are essential for manufacturing modern nanoelectronic devices, replacing traditional silicon dioxide as the gate dielectric material in metal-oxide-semiconductor (MOS) transistors. The use of high-k dielectrics like hafnium dioxide allows for physically thicker films that maintain the same capacitance as much thinner silicon dioxide layers, thereby reducing quantum tunneling effects and leakage currents.

**5.1.1. Atomic Layer Deposition (ALD) of Hafnium Dioxide (HfO₂) **

Atomic Layer Deposition (ALD) is a preferred technique for creating ultrathin, conformal films with precise thickness control at the atomic level. In ALD, the substrate is sequentially exposed to different gaseous precursors, which react with the surface in a self-limiting manner. The HfCl₄/H₂O process is a widely studied and utilized ALD chemistry for depositing high-quality hafnium dioxide (HfO₂) films.

The ALD process for HfO₂ using this compound and water is a two-step cycle composed of two self-limiting half-reactions. researchgate.netyoutube.com The process fundamentally depends on the hydroxylation of the substrate surface, as -OH groups are necessary to initiate the adsorption of the HfCl₄ precursor and the subsequent growth of the HfO₂ film. researchgate.netkuleuven.be

The two half-reactions can be summarized as follows:

First half-reaction (HfCl₄ pulse): this compound is introduced into the reactor and reacts with the hydroxyl (-OH) groups on the substrate surface. This reaction involves a ligand exchange where the HfCl₄ molecule attaches to the surface, releasing hydrogen chloride (HCl) as a byproduct. The HfCl₄ molecule can react with one or two hydroxyl groups, leading to different adsorption geometries. The surface is left with a layer of hafnium chloride species.

*-OH + HfCl₄ → *-O-HfCl₃ + HCl

*2(-OH) + HfCl₄ → *(-O-)₂HfCl₂ + 2HCl

Second half-reaction (H₂O pulse): Water vapor is pulsed into the chamber. It reacts with the hafnium chloride species on the surface, replacing the chlorine ligands with hydroxyl groups and forming Hf-O-Hf bridges. This step releases more HCl and regenerates the hydroxylated surface for the next ALD cycle. researchgate.net

Density functional theory (DFT) studies have shown that both half-reactions proceed through stable intermediates with lower energies than the final products. researchgate.net The interaction between the HfCl₄ precursor and the surface is highly dependent on the density of -OH groups. kuleuven.beresearchgate.net The steric hindrance between bulky adsorbed HfClx* species can also influence the growth per cycle (GPC). researchgate.net

The quality and properties of the ALD-grown HfO₂ films are significantly influenced by the choice of precursors and various growth parameters like temperature and purge times.

Precursor Choice: While HfCl₄ is a common precursor due to its thermal stability, other hafnium sources are also used. researchgate.net For instance, studies comparing HfCl₄ with hafnium tetraiodide (HfI₄) have shown that the HfI₄–H₂O process can result in more uniform initial growth and smoother, denser films because HfI₄ has a higher adsorption probability on silicon substrates at elevated temperatures (450–600°C) compared to HfCl₄. bohrium.com The use of HfCl₄ can sometimes lead to an "incubation period" or non-linear growth during the initial cycles, especially on hydrogen-terminated silicon surfaces. oregonstate.edu

Growth Parameters:

Temperature: The deposition temperature affects film crystallinity, growth rate, and impurity levels. For the HfCl₄/H₂O process, a typical ALD temperature window is around 300°C. kuleuven.bestanford.edu Higher temperatures can increase the probability of nucleation events, leading to more crystalline films. stanford.edu However, higher temperatures can also increase the desorption of adsorbed precursors, potentially lowering the growth rate. researchgate.netsemanticscholar.org Films deposited at lower temperatures (e.g., 100-200°C) tend to be more amorphous. stanford.edu

Purge Time: The duration of the purge step with an inert gas after each precursor pulse is crucial to prevent gas-phase reactions (CVD-like growth) and ensure self-limiting surface reactions. Insufficient purge times can lead to higher impurity content and non-uniform films. Increasing purge times can encourage more ideal, self-limited growth. stanford.edu

Film Thickness: The degree of crystallinity in HfO₂ films is strongly dependent on the film's thickness. Thinner films (<40 nm) deposited at around 200°C are often amorphous, while crystallinity begins to appear in as-deposited films at temperatures between 250-300°C. stanford.edu

The table below summarizes the influence of key parameters on HfO₂ films grown by ALD using HfCl₄.

ParameterEffect on HfO₂ FilmSource
Deposition Temperature Higher temperatures (~250-300°C) promote crystallinity. Lower temperatures (~100-200°C) result in more amorphous films. stanford.edu
Precursor (vs. HfI₄) HfCl₄ may have lower adsorption probability at high temperatures, leading to non-uniform initial growth compared to HfI₄. bohrium.com
Purge Time Longer purge times help ensure self-limiting reactions and can improve film quality. stanford.edu
Film Thickness Crystallinity is more pronounced in thicker films. stanford.edu

This table is interactive. Click on the headers to sort.

A notable characteristic of using HfCl₄ as a precursor is the potential for chlorine (Cl) impurities to remain in the deposited HfO₂ film, particularly at lower deposition temperatures. researchgate.net This residual chlorine is a result of incomplete reaction during the water pulse. researchgate.net

Chemical Vapor Deposition (CVD) of Hafnium Dioxide (HfO₂) and Hafnium Silicate (HfSiO)

Chemical Vapor Deposition (CVD) is another technique for depositing thin films, where the substrate is exposed to one or more volatile precursors that react and/or decompose on the substrate surface. While ALD offers superior control for ultrathin layers, CVD can provide higher deposition rates.

For the CVD of HfO₂, metal-organic precursors such as hafnium-tetra-tert-butoxide are often used. rutgers.eduucsd.edu These precursors can decompose thermally, providing both the hafnium and oxygen required for film growth. rutgers.edu

Hafnium silicate (HfSiO₄) films are also important high-k dielectrics, as adding silicon to hafnium oxide can increase the material's thermal stability next to silicon and raise its crystallization temperature. wikipedia.org Similar to HfO₂, hafnium silicate films can be grown using CVD and ALD techniques. wikipedia.orgresearchgate.net The composition of hafnium silicate can be controlled by alternating the deposition cycles of HfO₂ and SiO₂ in an ALD process. researchgate.net

Precursor for Hafnium Carbide (HfC) for High-Temperature Applications

This compound is also a key starting material for the synthesis of hafnium carbide (HfC), an ultra-high-temperature ceramic (UHTC). HfC is noted for its extremely high melting point (over 3900°C), high hardness, and stability at elevated temperatures, making it suitable for applications in thermal protection systems for hypersonic vehicles, rocket propulsion, and cutting tools. wikipedia.orgtaylorandfrancis.com

One common method to produce HfC powder is the carbothermal reduction of hafnium oxide (HfO₂) at temperatures between 1800 and 2000°C. wikipedia.org HfCl₄ can be used to synthesize a precursor material which is then converted to HfO₂ at a relatively low temperature before undergoing the high-temperature carbothermal reduction to form HfC. jim.org.cnresearchgate.net

Alternatively, high-purity HfC coatings can be synthesized via CVD. wikipedia.org This process typically involves the reaction of a gas mixture containing vaporized this compound, methane (as a carbon source), and hydrogen at high temperatures. wikipedia.org Another approach involves synthesizing a novel precursor via a one-pot method using this compound, which is then pyrolyzed. The ceramization of this precursor starts at around 600°C, with the formation of HfC initiating at about 1300°C and completing above 1500°C. jim.org.cn

PropertyValueSource
Chemical Formula HfC wikipedia.org
Molar Mass 190.50 g·mol⁻¹ wikipedia.org
Appearance Black odorless powder wikipedia.org
Density 12.2 g/cm³ wikipedia.org
Melting Point 3,958 °C (7,156 °F; 4,231 K) wikipedia.org
Crystal Structure Cubic (rock-salt) wikipedia.org

This table is interactive. Click on the headers to sort.

Precursor for Hafnium Sulfide (HfS₂) Films

This compound (HfCl₄) is a critical precursor in the synthesis of hafnium disulfide (HfS₂) thin films, a two-dimensional (2D) transition metal dichalcogenide (TMD) that has garnered interest for its potential in next-generation electronic and optoelectronic devices. The primary methods for depositing these films using HfCl₄ are Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).

In CVD processes, HfCl₄ is typically co-reacted with a sulfur source, such as elemental sulfur (S) vapor, at elevated temperatures. Researchers have successfully grown few-layered HfS₂ films on substrates like c-plane sapphire and silicon dioxide/silicon (SiO₂/Si). rsc.org The choice of substrate is crucial; sapphire (Al₂O₃), for instance, is often preferred as it can enhance the crystallinity of the resulting HfS₂ film. researchgate.net The epitaxial relationship between the HfS₂ film and the sapphire substrate has been identified as HfS₂ (0001)[10-10]||sapphire (0001)[1-100], indicating a highly ordered crystal growth. researchgate.net

The quality and morphology of the films are highly dependent on process parameters. Studies have shown that the timing of precursor delivery is critical. Premature exposure of the sapphire substrate to HfCl₄ vapor before the introduction of sulfur can lead to unwanted chemical etching of the substrate, producing surface defects and by-products like hafnium oxide (HfO₂) crystals. researchgate.net

The resulting HfS₂ films exhibit intriguing properties. Films grown via CVD have shown broad-range absorbance in the UV-visible spectrum, with an estimated optical bandgap of approximately 2.59 eV. rsc.org Photodetectors fabricated from these films have demonstrated high on/off ratios (over 10³) and exceptionally fast response times. researchgate.net

Interactive Data Table: Properties of HfS₂ Films from HfCl₄ Precursor

Property Value/Finding Deposition Method Substrate Source(s)
Optical Bandgap ~2.59 eV CVD Sapphire rsc.org
Crystallinity Crystalline films ALD Various acs.org
Deposition Temperature 350-500 °C (crystalline) ALD Various mdpi.com
Deposition Temperature 200-300 °C (amorphous) ALD Various mdpi.com
Growth Rate (PEALD) ~0.11 nm/cycle (150-350°C) PEALD Silicon iphy.ac.cn

| Photodetector On/Off Ratio | > 10³ | CVD | Sapphire | researchgate.net |

Atomic Layer Deposition offers more precise, atomic-level control over film thickness. The first successful ALD process for HfS₂ utilized HfCl₄ and hydrogen sulfide (H₂S) as co-reactants. acs.org This method enables the deposition of uniform and continuous films at temperatures around 400 °C, which is compatible with existing semiconductor manufacturing processes. acs.org The ALD window for this process, using a similar precursor set, has been identified between 200 °C and 350 °C. mdpi.com Films grown within this window are initially amorphous but can be crystallized through post-deposition annealing. mdpi.com

Role in the Production of Hafnium Metal and Alloys

This compound is the central intermediate compound in the transformation of hafnium oxide, the form of hafnium extracted from mineral ores, into pure hafnium metal. This conversion is predominantly achieved through the Kroll process, a pyrometallurgical technique also used for producing titanium and zirconium.

HfCl₄ + 2Mg → Hf + 2MgCl₂ ecoinvent.org

A modification of this process involves the partial replacement of magnesium with sodium (Na) as the reducing agent. onetunnel.org After the reduction is complete, the hafnium metal, which is in a porous form known as "sponge," is separated from the magnesium chloride salt byproduct, often through vacuum distillation. onetunnel.org This sponge hafnium does not possess the necessary plasticity for most applications and must undergo further processing. britannica.com It is typically consolidated by melting, often using vacuum arc or electron-beam melting techniques, into solid ingots of ductile hafnium metal. firmetal.comfortu-tech.com

The high-purity hafnium metal produced from HfCl₄ serves as a critical alloying element in several high-performance superalloys, primarily for the aerospace industry. Its high melting point and strength at elevated temperatures make it an invaluable addition.

Notable Hafnium-Containing Alloys:

MAR-M-247: This is a nickel-based superalloy widely employed for components in gas turbine engines, such as blades and rotors, that operate in high-temperature environments. amazonaws.comresearchgate.net The addition of hafnium, typically around 1.3-1.5% by weight, improves the transverse ductility and strengthens the grain boundaries of the alloy. amazonaws.comresearchgate.netattelements.com

C-103: This is a refractory metal alloy composed primarily of niobium, with 10% hafnium and 1% titanium (Nb-10Hf-1Ti). wikipedia.org It exhibits excellent mechanical strength and stability at very high temperatures, making it an ideal material for liquid rocket thruster nozzles, propulsion systems, and rocket engine thrust chambers. firmetal.comfortu-tech.comattelements.com The alloy was famously used in the rocket engine nozzle of the Apollo lunar module. attelements.com

Interactive Data Table: Composition of Hafnium-Containing Superalloys

Alloy Name Base Metal Key Alloying Elements (% by weight) Hafnium Content (% by weight) Primary Application Source(s)
MAR-M-247 Nickel W (9.3-9.7), Co (9-9.5), Cr (8-8.5), Al (5.4-5.7), Ta (3.0) 1.3 - 1.5 Aerospace, Gas Turbine Engines amazonaws.comattelements.comazom.com

| C-103 | Niobium | Hf (9-11), Ti (0.7-1.3), Zr (0.7) | 9 - 11 | Aerospace, Rocket Nozzles | fortu-tech.comwikipedia.org |

The production of these alloys involves melting the pure hafnium metal (derived from HfCl₄) with the other constituent metals, often using vacuum or plasma arc melting or electron beam melting, to create the final alloy ingots. fortu-tech.com These ingots are then further processed into specific components.

Separation Science and Purification of Hafnium Tetrachloride

Methods for Partial Separation of Hafnium from Zirconium

A variety of methods have been developed to separate hafnium and zirconium, each leveraging subtle differences in their chemical or physical properties. Commercially, solvent extraction is the most widely practiced process, but other techniques have been extensively researched and are used in specific contexts. ias.ac.in

Solvent Extraction: This is the most common industrial method for large-scale separation. samaterials.com The process, also known as liquid-liquid extraction, involves the use of an organic solvent to selectively extract one element from an aqueous solution containing both. google.com A prominent system uses methyl isobutyl ketone (MIBK) as the organic solvent and an aqueous solution containing thiocyanic acid or its salts. ias.ac.ingoogle.comgoogle.com In this system, the hafnium-thiocyanate complex is preferentially extracted into the MIBK phase, leaving a zirconium-rich aqueous raffinate. google.comgoogle.com Other extractants, including phosphorus-based compounds like di(2-ethylhexyl) phosphoric acid (HDEHP) and tributyl phosphate (B84403) (TBP), as well as various amines, are also effective. samaterials.comresearchgate.netresearchgate.net The efficiency of solvent extraction lies in its suitability for continuous operation and large-scale production. samaterials.com

Ion Exchange Chromatography: This method utilizes resins that can selectively adsorb ions from a solution. iaea.org In the context of hafnium and zirconium separation, cation or anion exchange resins can be employed. iaea.orgnih.gov For instance, using a strong quaternary amine anion-exchange resin, hafnium can be eluted from the column using a dilute sulfuric acid solution (e.g., 3.5% by volume), while the more strongly retained zirconium is subsequently eluted with a more concentrated acid solution (e.g., 10% by volume). nih.gov While effective, ion exchange has historically been applied to smaller production volumes, sometimes as a secondary purification step for hafnium-rich materials. samaterials.com

Ion Exchange Resin Performance for Zr/Hf Separation

Data shows the maximum loading capacity (qmax) of various Dowex resins for Zirconium (Zr) and Hafnium (Hf) from a nitric acid solution, indicating their potential for separation. iaea.org

Resinqmax Zr (mmol/g)qmax Hf (mmol/g)
Dowex 50WX4 502.210.18
Dowex 50WX8 501.890.13
Amberlite IR-1201.640.12

Fractional Distillation/Pyrolysis: This technique exploits the slight difference in vapor pressure between hafnium and zirconium tetrachlorides at elevated temperatures. samaterials.com While their boiling and sublimation points are very close, making simple distillation difficult, the process can be enhanced. core.ac.uk This method is considered to have high efficiency and a lower environmental impact compared to solvent-based processes as it can streamline production and reduce waste. samaterials.com

Preferential Reduction: The Newnham process is an example of a pyrometallurgical separation technique based on the preferential reduction of ZrCl₄. ias.ac.in In this process, a vapor mixture of ZrCl₄ and HfCl₄ is passed over zirconium metal sponge at temperatures around 250 to 500°C. google.com The ZrCl₄ is selectively reduced to non-volatile lower halides (like ZrCl₃), while the HfCl₄ remains in its volatile tetrahalide state and can be separated. ias.ac.ingoogle.com

Extractive Distillation for Zirconium and Hafnium Tetrachloride Separation

Extractive distillation is a powerful enhancement of the fractional distillation concept, specifically developed to overcome the challenge of separating components with very close volatilities, such as ZrCl₄ and HfCl₄. core.ac.uk This process involves introducing a third component, a solvent, which alters the relative volatility of the compounds to be separated, making distillation more effective and economically viable. core.ac.ukmdpi.com

The process is typically carried out in a continuous distillation column. google.comjustia.com A vaporized feed stream containing the ZrCl₄ and HfCl₄ mixture is introduced into the column. justia.com A molten salt solvent is introduced at the top of the column and flows downwards, counter-current to the rising tetrachloride vapors. google.comjustia.com The solvent selectively interacts with one of the tetrachlorides, reducing its volatility.

A widely used solvent system is a molten mixture of alkali chlorides, such as sodium chloride (NaCl) and potassium chloride (KCl), or a mixture of potassium chloride and aluminum chloride (KCl-AlCl₃). mdpi.comastm.org In a NaCl-KCl molten salt system, the volatility of HfCl₄ is enhanced relative to ZrCl₄. core.ac.uk Research has shown that the volatility of HfCl₄ over a HfCl₄-KCl-NaCl solution can be approximately 1.7 times greater than that of ZrCl₄ over a ZrCl₄-KCl-NaCl solution. core.ac.uk This increased relative volatility allows for the HfCl₄-enriched vapor to be drawn from the top of the column, while the ZrCl₄-enriched solvent is removed from the bottom. justia.com

The advantages of extractive distillation include the potential for cleaner separation with fewer chemical consumables and less effluent compared to solvent extraction. core.ac.uk It also allows for operation at milder temperatures and pressures than conventional high-pressure distillation, reducing energy requirements and material corrosion challenges. core.ac.ukmdpi.com

Molten Salt Systems for Extractive Distillation of ZrCl₄/HfCl₄

A summary of various molten salt solvents used for the extractive distillation of zirconium and hafnium tetrachlorides, along with typical operating temperatures.

Molten Salt SolventTypical Operating TemperatureReference
Potassium Chloride - Aluminum Chloride (KCl-AlCl₃)>350°C astm.org
Sodium Chloride - Potassium Chloride (NaCl-KCl)~450-550°C core.ac.uk
Alkali Chloroaluminate / Chloroferrate250 - 550°C justia.com
Zinc Chloride - Calcium/Magnesium ChlorideNot specified osti.gov

The purified tetrachloride streams obtained from this process can then be condensed and collected as powders, ready for subsequent conversion into high-purity metal sponge. justia.com

Theoretical and Computational Chemistry Studies Involving Hafnium Tetrachloride

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reaction mechanisms involving hafnium tetrachloride, particularly in the context of catalysis and materials science.

One of the most studied applications is in olefin polymerization. DFT calculations have been employed to understand the influence of different ligands on the activation of hafnocene catalysts, which are often derived from HfCl₄. csu.edu.auresearchgate.net These studies have shown that the electronic properties of cyclopentadienyl (B1206354) (Cp) and indenyl (Ind) ligands significantly affect the energy barriers for ethylene (B1197577) insertion and chain propagation in the catalytic cycle. csu.edu.au For instance, the Indenyl ligand is found to be more electron-releasing than the Cp ligand, which correlates with differences in activation energies for chain propagation and termination steps. csu.edu.au Computational studies have also explored the role of cocatalysts and the effect of the metal center (comparing Ti, Zr, and Hf) on polymerization activity. researchgate.net DFT calculations suggest that the less acidic nature of the hafnium center in certain pyridylamido-Hf complexes can suppress β-hydrogen transfer reactions, a key chain termination process. mdpi.com

In the field of materials science, DFT has been used to model the atomic layer deposition (ALD) of hafnium dioxide (HfO₂) from HfCl₄ and water. aip.orgresearchgate.netaps.orgacs.org These calculations have elucidated the initial stages of film growth on silicon surfaces. aip.org Studies have detailed the reaction pathways for the adsorption and dissociation of HfCl₄ on different surface dimers (Si-Ge and Ge-Ge), revealing the influence of surface composition on activation energies. aip.org The process involves the chemisorption of HfCl₄ onto hydroxylated surfaces, followed by ligand exchange reactions. researchgate.netchemicalbook.commdpi.com DFT studies have shown that the adsorption energy and preferred adsorption site of HfCl₄ are dependent on the water coverage on the surface. acs.org Furthermore, computational models have investigated the role of steric hindrance and the energetics of ligand exchange reactions, comparing HfCl₄ with other precursors. researchgate.netmdpi.comresearchgate.net

DFT has also been applied to understand the activation and reduction of carbon dioxide using hafnium complexes. tandfonline.com These studies have explored the reaction mechanisms and calculated the energy barriers for CO₂ activation with the catalyst in different oxidation states. tandfonline.com The subsequent reduction of CO₂ to products like carbon monoxide has also been modeled, providing insights into the catalytic cycle. tandfonline.com

Computational Assessment of Molecular Properties and Structure

Computational methods have been instrumental in determining the molecular properties and structure of this compound. In the gas phase, electron diffraction studies combined with theoretical calculations have established that HfCl₄ has a tetrahedral (Td) symmetry. wikipedia.orgnist.gov The Hf-Cl internuclear distance has been determined to be 2.33 Å. wikipedia.org

In the solid state, HfCl₄ adopts a polymeric structure where each hafnium atom is octahedrally coordinated. wikipedia.org This structural difference between the gas and solid phases highlights the importance of intermolecular interactions in the condensed phase.

Vibrational spectroscopy, coupled with computational analysis, has provided detailed information about the bonding in HfCl₄. The vibrational frequencies for the tetrahedral molecule have been calculated and assigned to specific modes of vibration. nist.gov

Symmetry SpeciesApproximate Type of ModeCalculated Frequency (cm⁻¹)Experimental Method
a₁Symmetric stretch382Raman (gas)
eDegenerate deformation102Raman (gas)
f₂Degenerate stretch390Infrared (gas) / Raman (gas)
f₂Degenerate deformation112Infrared (gas)

Electronic Structure Studies of this compound Type Molecules

The electronic structure of this compound and related molecules has been investigated using various theoretical methods, including the MS-Xα method and DFT. csu.edu.auacs.orgacs.org These studies provide insights into the nature of chemical bonding and the distribution of electron density within the molecule.

Calculations have shown that the highest occupied molecular orbitals (HOMOs) in HfCl₄ are primarily of chlorine lone-pair character, while the lowest unoccupied molecular orbitals (LUMOs) are centered on the hafnium d-orbitals. csu.edu.auacs.org The energy gap between the HOMO and LUMO is a key parameter that influences the reactivity and electronic properties of the molecule.

Photoelectron spectroscopy, in conjunction with theoretical calculations, has been used to determine the ionization energies of HfCl₄. csu.edu.aunist.gov These studies have revealed that the ionization energies associated with the chlorine lone pairs are significantly affected by the coordination environment of the hafnium atom. For instance, in hafnocene dichlorides, the chlorine lone pair ionization energies are considerably lower than in HfCl₄. csu.edu.au

Ionization Energy (eV)MethodComment
11.7Photoelectron Spectroscopy
12.03Photoelectron SpectroscopyVertical value

Theoretical Prediction of Oxygen Content in Hafnium Particles

Theoretical models have been developed to predict the oxygen content in hafnium particles produced from the reduction of this compound. researchgate.net This is a critical aspect in the synthesis of high-purity hafnium metal, as oxygen impurities can significantly degrade its properties. These theoretical analyses often consider the thermodynamics of the reduction process and the particle size of the resulting hafnium powder. researchgate.net

In the context of hafnium oxide (HfO₂) films, which are often grown using HfCl₄ as a precursor, computational modeling has been used to study the properties of oxygen defects. core.ac.uk These studies investigate the formation and diffusion mechanisms of oxygen vacancies in the HfO₂ lattice, which are crucial for understanding the electrical properties of these dielectric materials. core.ac.uk DFT calculations have also been used to explore the stabilization of different HfO₂ polymorphs by oxygen vacancies. acs.org The calculated oxygen content and defect densities can be correlated with experimental observations. acs.org For example, for a low-temperature cubic phase of HfO₁․₇, an oxygen vacancy density of 9.3 × 10²¹ cm⁻³ has been derived. acs.org

Computational Studies of Ligand Interactions in Extraction Processes

While direct computational studies on the liquid-liquid extraction of hafnium from zirconium using HfCl₄ are not extensively detailed in the provided results, the principles of ligand interaction are explored in the context of catalyst and precursor chemistry. These studies offer insights into the binding of various ligands to the hafnium center, which is the fundamental process in solvent extraction.

DFT calculations have been used to study the interaction of HfCl₄ with various ligands, including tetrahydrofuran (B95107) (THF), which forms a soluble complex, HfCl₄(THF)₂. wikipedia.org The formation of such complexes is crucial for the reactivity of HfCl₄ in organic solvents.

Furthermore, computational studies on hafnocene catalysts, derived from HfCl₄, provide a wealth of information on ligand effects. csu.edu.auresearchgate.netacademie-sciences.fr The electronic and steric properties of cyclopentadienyl, indenyl, and other ligands are computationally assessed to understand their influence on the stability and reactivity of the hafnium complexes. csu.edu.auacademie-sciences.fr These principles are directly applicable to understanding how different extractants would interact with HfCl₄ during a separation process.

Metalloaromaticity Studies of Hafnium Clusters

Recent computational studies have explored the concept of metalloaromaticity in hafnium-containing clusters. nih.govresearchgate.netacs.org Metalloaromaticity is an extension of the concept of aromaticity, traditionally applied to organic molecules like benzene (B151609), to systems containing metal atoms. researchgate.net

DFT calculations have been used to investigate the electronic structure and magnetic properties of hafnium clusters to determine their aromatic character. nih.govacs.org One key indicator of aromaticity is the nucleus-independent chemical shift (NICS), which is a measure of the magnetic shielding at the center of a ring system. nih.govacs.org A large negative NICS value is indicative of aromaticity.

For example, in a study of a hexanuclear hafnium-oxo cluster, the triangular {Hf₃} metallic core was found to exhibit pronounced metalloaromaticity. nih.govacs.org The calculated NICS(1) value (the NICS value 1 Å above the ring) was -44.6 ppm, which is significantly more negative than that of benzene (-29.7 ppm at the same level of theory), indicating strong aromatic character. nih.gov This aromaticity arises from the delocalization of electrons in σ, π, and δ molecular orbitals. nih.govresearchgate.net The study of metalloaromaticity in hafnium clusters is a developing field that could lead to new applications in catalysis and materials science. nih.govacs.org

Analytical and Characterization Techniques for Hafnium Tetrachloride and Its Derivatives

X-ray Diffraction (XRD) for Structural and Morphological Characterization

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure, phase composition, and crystallite size of solid materials. For hafnium tetrachloride and its derivatives, XRD provides invaluable insights into their solid-state nature.

Solid this compound (HfCl₄) exists as a polymer with octahedral hafnium centers. wikipedia.org Its crystal structure is monoclinic, belonging to the C2/c space group. wikipedia.org XRD analysis is essential to confirm the phase purity of HfCl₄ after synthesis and purification.

When HfCl₄ is used as a precursor to synthesize other materials, such as hafnium oxide (HfO₂), hafnium carbide (HfC), or hafnium diboride (HfB₂), XRD is used to monitor the reaction progress and characterize the final product. rsc.orgresearchgate.netscispace.com For instance, in the synthesis of HfO₂ nanoparticles via a hydrothermal route using HfCl₄, XRD patterns are used to distinguish between the different polymorphs of hafnium oxide. rsc.org The monoclinic phase (m-HfO₂), which is thermodynamically stable, and the metastable tetragonal (t-HfO₂) or cubic phases can be identified by their unique diffraction peaks. rsc.orgresearchgate.net

Research has shown that HfO₂ nanocrystals prepared from HfCl₄ and hafnium(IV) tert-butoxide are clearly monoclinic (P2₁/c), as indicated by sharp reflections corresponding to the (200) and (220) planes. researchgate.net In another study, HfO₂ nanoparticles obtained from HfCl₄ at 100 °C showed diffraction peaks at 30.48°, 35.30°, 50.68°, and 60.26°, corresponding to the {111}, {200}, {220}, and {311} planes of the tetragonal phase. rsc.org When the synthesis temperature was increased to 160 °C, the resulting nanoparticles exhibited the characteristic peaks of the monoclinic phase. rsc.org

Furthermore, the Scherrer equation can be applied to the XRD peak broadening to estimate the average crystallite size of the nanoparticles, a critical parameter for many applications. rsc.org

Table 1: XRD Data for Hafnium-Based Materials Derived from HfCl₄

Compound Crystalline Phase Key Diffraction Peaks (2θ) Corresponding Planes Reference
HfO₂ Tetragonal 30.48°, 35.30°, 50.68°, 60.26° {111}, {200}, {220}, {311} rsc.org
HfO₂ Monoclinic N/A (200), (220) researchgate.net

Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoparticle Analysis

Electron microscopy techniques are indispensable for visualizing the morphology, size, and microstructure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. In the context of HfCl₄ derivatives, SEM is widely used to examine the morphology, size distribution, and degree of agglomeration of synthesized powders and nanoparticles. rsc.orgrsc.orgresearchgate.net For example, in the synthesis of hafnium carbide (HfC) nanoparticles from a HfCl₄ precursor, SEM images revealed an equiaxial shape with an average particle size of approximately 73 nm. rsc.org The particle size distribution can be statistically analyzed from multiple SEM images using software like ImageJ. rsc.org

High-Resolution Transmission Electron Microscopy (HRTEM) offers even higher magnification and resolution, enabling the visualization of materials at the atomic level. wiley.com It is a powerful tool for analyzing the crystallinity, crystal structure, and defects in nanoparticles derived from HfCl₄. rsc.orgnih.gov HRTEM images can reveal the lattice fringes of a crystalline nanoparticle, and the distance between these fringes (d-spacing) can be measured and matched to specific crystallographic planes identified by XRD. rsc.org For instance, HRTEM analysis of tetragonal HfO₂ nanoparticles synthesized from HfCl₄ showed lattice fringes with d-spacings of 0.29 nm and 0.25 nm, corresponding to the (111) and (200) planes, respectively. rsc.org HRTEM is also adept at identifying complex nanostructures, such as the core-shell structure observed in hafnium nanoparticles, which featured a crystalline Hf core and an outer shell composed of orthorhombic HfO₂ nanocrystallites embedded in an amorphous layer. researchgate.net

Table 2: Morphological Analysis of HfCl₄-Derived Nanoparticles by Electron Microscopy

Material Technique Observed Morphology Average Particle Size Reference
HfC SEM Equiaxial nanoparticles ~73 nm rsc.org
HfO₂ (tetragonal) HRTEM Near-spherical nanoparticles N/A rsc.org
HfO₂ (monoclinic) HRTEM Spindle-like nanoparticles N/A rsc.org

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the chemical structure and phase of a material. It is particularly useful for identifying different crystalline forms (polymorphs) and for studying complex chloride compounds derived from HfCl₄. researchgate.net

The Raman spectrum of solid HfCl₄ shows characteristic bands corresponding to its polymeric structure. researchgate.netresearchgate.net Studies of fusion cakes of HfCl₄ with indium monochloride (InCl) have identified specific vibrational frequencies for HfCl₄ at 396, 371, 299, 289, 233, 147, 127, and 105 cm⁻¹. researchgate.netresearchgate.net

This technique is highly specific, allowing for the clear identification of different hafnium chloride complexes. researchgate.netresearchgate.net For example, the formation of complex anionic groups like [HfCl₆]²⁻ and [Hf₂Cl₉]⁻ in reactions involving HfCl₄ can be confirmed by the appearance of new, distinct sets of Raman bands. researchgate.netresearchgate.net The [HfCl₆]²⁻ octahedral units, for instance, are characterized by signatures at approximately 167 and 333 cm⁻¹. researchgate.netresearchgate.net This specificity makes Raman spectroscopy a powerful tool for studying the products of reactions between this compound and other metal chlorides. researchgate.net

Table 3: Characteristic Raman Peaks for HfCl₄ and Related Complexes

Compound/Ion Symmetry Group Characteristic Raman Frequencies (cm⁻¹) Reference
HfCl₄ (solid) C₂h 396, 371, 299, 289, 233, 147, 127, 105 researchgate.netresearchgate.net
[HfCl₆]²⁻ Octahedral ~167, ~333 researchgate.netresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules and is highly sensitive to the types of chemical bonds present in a sample. nih.gov For the highly hygroscopic HfCl₄, its FT-IR spectrum is often characterized by bands associated with adsorbed or coordinated water molecules. researchgate.net Typical spectra show broad bands around 3431 cm⁻¹ due to O-H stretching and a band at 1634 cm⁻¹ corresponding to the H-O-H bending vibration of water molecules coordinated to the hafnium cation. researchgate.net

FT-IR is particularly valuable for monitoring the chemical transformations of HfCl₄ into its derivatives. researchgate.netresearchgate.net For example, in the synthesis of a hafnium carbide precursor from HfCl₄ and sucrose (B13894), FT-IR is used to follow the reaction mechanisms. researchgate.net The formation of new Hf-O and Hf-O-C bonds during the synthesis of single-source precursors can be identified by the appearance of new characteristic peaks in the 500-1000 cm⁻¹ region. researchgate.net Specifically, peaks at 615, 670, and 940 cm⁻¹ have been attributed to the formation of Hf-O and Hf-O-C bonds from the reaction of Hf-Cl bonds in HfCl₄. researchgate.net The disappearance of peaks associated with organic functional groups and the emergence of Hf-O vibrations (around 500-750 cm⁻¹) indicate the conversion of a precursor into HfO₂ during pyrolysis. researchgate.net

Table 4: Key FT-IR Vibrational Bands for HfCl₄ and its Derivatives

Sample Wavenumber (cm⁻¹) Assignment Reference
HfCl₄ (with adsorbed H₂O) 3431 ν(O-H) stretching researchgate.net
HfCl₄ (with adsorbed H₂O) 1634 δ(H-O-H) bending researchgate.net
Hf-based precursor 940 ν(Hf-O-C) researchgate.net
Hf-based precursor 615, 670 ν(Hf-O) researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is extensively used to characterize thin films and nanoparticles derived from HfCl₄ precursors. dragon.lv

The analysis focuses on the core-level spectra of the constituent elements, particularly the Hf 4f region. The Hf 4f spectrum consists of a doublet, Hf 4f₇/₂ and Hf 4f₅/₂, with a constrained intensity ratio of 4:3 and a spin-orbit splitting of approximately 1.7 eV. xpsfitting.comthermofisher.com The binding energy of these peaks is highly sensitive to the chemical environment of the hafnium atoms.

For HfO₂, the Hf 4f₇/₂ peak is typically observed at a binding energy between 16.7 eV and 18.13 eV, which is a significant shift from the binding energy for metallic hafnium (14.3 eV). xpsfitting.com This chemical shift allows for the clear identification of hafnium oxide. XPS is crucial for studying the composition of thin films grown by atomic layer deposition (ALD) using HfCl₄ as a precursor. dragon.lv It can be used to investigate the formation of interfacial layers, such as hafnium silicate (HfSiₓOᵧ), when HfO₂ is deposited on silicon substrates. The presence of Hf-Si bonds can be detected as a shoulder or a separate peak at a lower binding energy compared to the main Hf-O peak in the Hf 4f spectrum. researchgate.net

Table 5: Hf 4f₇/₂ Binding Energies for Different Chemical States

Chemical State/Compound Hf 4f₇/₂ Binding Energy (eV) Reference
Hafnium metal (Hf) 14.3 xpsfitting.com
Hafnium oxide (HfO₂) 16.7 - 18.13 xpsfitting.comresearchgate.net

Spectroscopic Ellipsometry

Spectroscopic Ellipsometry is a non-destructive optical technique used to determine the thickness and optical properties (refractive index 'n' and extinction coefficient 'k') of thin films. It is a vital characterization tool for hafnium-based dielectric films, such as HfO₂, deposited using HfCl₄ in processes like ALD. atomiclayerdeposition.com

The technique measures the change in polarization of light upon reflection from a sample surface. By fitting the experimental data to a suitable optical model, the film's thickness and its optical constants as a function of wavelength can be extracted with high precision.

For HfO₂ thin films, the refractive index is a key indicator of film quality and density. Higher refractive indices generally correspond to denser, higher-quality films. Spectroscopic ellipsometry can detect subtle variations in film properties resulting from different deposition or annealing conditions. The data obtained are critical for optical applications, such as in high-power laser coatings, and for ensuring process control in the manufacturing of microelectronic devices. atomiclayerdeposition.com

Capacitance-Voltage (C-V) and Current-Voltage (I-V) Measurements for Electrical Characterization

For applications in microelectronics, the electrical properties of dielectric films derived from HfCl₄ are of paramount importance. Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements are standard techniques used to characterize Metal-Oxide-Semiconductor (MOS) capacitors fabricated with these dielectric layers. atomiclayerdeposition.comdtic.mil

Capacitance-Voltage (C-V) Measurements are performed on MOS capacitor structures to extract key dielectric properties. researchgate.net By measuring the capacitance as a function of an applied DC voltage, one can determine:

Dielectric Constant (k-value): Calculated from the maximum capacitance in the accumulation region, the electrode area, and the film thickness (measured by ellipsometry or HRTEM). researchgate.net HfO₂ films are known for their high k-value, which is a primary reason for their use as gate dielectrics.

Oxide and Interface Charges: Shifts in the C-V curve along the voltage axis (e.g., flatband voltage shift) provide information about fixed charges within the oxide and trapped charges at the oxide-semiconductor interface. dtic.mil

Interface Trap Density: The shape or "stretch-out" of the C-V curve in the depletion region is related to the density of electronic states at the interface, which can affect transistor performance.

Current-Voltage (I-V) Measurements characterize the insulating properties of the dielectric film. atomiclayerdeposition.com By applying a sweeping voltage across the MOS capacitor and measuring the resulting current, one can determine:

Leakage Current Density (J): A measure of the current that flows through the dielectric under an applied electric field. For gate dielectrics, a low leakage current is essential to minimize power consumption. atomiclayerdeposition.com

Dielectric Breakdown Strength: The maximum electric field the material can withstand before catastrophic failure and a sharp increase in current occurs.

Studies on HfO₂-based MOS capacitors have shown that these electrical properties are highly dependent on deposition and post-deposition annealing conditions. For example, a titanium-hafnium oxide film (Ti₀.₅Hf₀.₅O₂) exhibited a dielectric constant of 35 and a leakage current density of 1.0×10⁻⁷ A/cm² at -1 MV/cm. atomiclayerdeposition.com

Table 6: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound HfCl₄
Hafnium(IV) tert-butoxide Hf(OᵗBu)₄
Hafnium Oxide HfO₂
Hafnium Carbide HfC
Hafnium Diboride HfB₂
Hafnium Silicate HfSiₓOᵧ
Sucrose C₁₂H₂₂O₁₁
Indium Monochloride InCl

Thermal Analysis (TG-DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal stability, decomposition pathways, and phase transitions of hafnium compounds.

TGA of hafnium isopropoxide, a precursor for Atomic Layer Deposition (ALD), shows a gradual mass loss of 5.83% up to 500 K due to evaporation. royalsocietypublishing.org A more significant and rapid mass loss occurs between 500 K and 589 K, with the maximum evaporation rate observed at a DTG peak temperature of 574 K. royalsocietypublishing.org The compound starts to decompose at a low rate above 525 K, with significant decomposition occurring at 626 K. royalsocietypublishing.org

For other hafnium precursors, such as Hafnium(IV) acetylacetonate (Hf(acac)₄), thermal analysis indicates a weight loss of 2.03% from room temperature to 190 °C. researchgate.net The compound melts and begins to decompose slowly at approximately 190 °C, with complete volatilization occurring at 245 °C, a crucial parameter for its use in Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.net

The thermal behavior of inorganic derivatives like cesium hafnium chloride (Cs₂HfCl₆) has also been investigated using DSC-TG to understand its thermal stability, which is important for its application as a scintillator material. scilit.com

Table 1: Thermal Properties of Selected Hafnium Compounds

Compound Technique Key Findings Reference
Hafnium isopropoxide TG-DTA/DTG Max evaporation rate at 574 K; significant decomposition at 626 K. royalsocietypublishing.org
Hafnium(IV) acetylacetonate TG-DTA Melts and decomposes at ~190 °C; completely volatilized at 245 °C. researchgate.net
Zirconium and Hafnium Boranates TG-DSC-MS Decomposition reactions and thermodynamic data assessed. tu-freiberg.de

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR are routinely used to characterize the ligand environment around the hafnium center.

The formation of hafnium(IV) polyaminoacetate complexes is confirmed by ¹H-NMR spectroscopy in D₂O, where the complexation leads to an increased number of signals compared to the free ligand. nih.gov This is attributed to the formation of rigid N-Hf and O-Hf bonds, which hampers the rotation of methylene group protons and removes their degeneracy. nih.gov

In the study of hafnium(IV) clusters with imide–dioxime and catecholate–oxime ligands, ¹H and ¹³C NMR are used to compare the chemical shifts of the free ligands with those in the hafnium clusters. nih.govacs.org For instance, in a pentanuclear hafnium(IV) cluster, the ¹³C NMR peaks for certain carbon atoms in the ligand shift to a higher field, while others shift to a lower field upon coordination to the Hf(IV) metal centers. nih.govacs.org

Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) for H₃pidiox Ligand and a Pentanuclear Hafnium(IV) Cluster in CD₃OD

Nucleus Group H₃pidiox (Free Ligand) Pentanuclear Hafnium(IV) Cluster 1
¹H C(3) 1.71 (quintet) -
¹H C(2), C(4) 2.37 (triplet) -
¹³C C(3) 19.32 17.97
¹³C C(2), C(4) 26.20 20.30
¹³C C(1), C(5) 148.57 156.42

Data sourced from ACS Publications. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass and elemental composition of hafnium complexes, confirming their identity and stability in solution.

ESI-MS (Electrospray Ionization Mass Spectrometry) has been used to study the stability of hafnium-oxo clusters (HfOCs) in solution, revealing their exceptional thermodynamic stability. nih.govacs.org Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used for the determination of trace amounts of hafnium, for example, in zirconium matrices at levels lower than 100 ppm. acs.org Due to the significant difference in atomic masses between zirconium and hafnium, the zirconium matrix does not interfere with the analytical signal of hafnium in ICP-MS. acs.org

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry has revealed differences in the behavior of structurally similar phthalocyanine complexes of zirconium and hafnium. The hafnium phthalocyanine derivative was found to be prone to association, forming various types of associates in both positive and negative ion modes, which were not observed for the zirconium analogue. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within hafnium compounds and is used to determine properties like the optical band gap.

The solid-state UV-vis spectra of hafnium-oxo clusters show that absorption can shift to lower energies (up to 800 nm) compared to their solution spectra, due to intermolecular interactions. nih.gov The optical band gaps for these clusters can be calculated from the solid-state spectra using the Kubelka–Munk method, with values found to be as low as 2.36 eV and 2.51 eV. nih.gov This is a significant reduction compared to the wide band gap of hafnium dioxide (HfO₂), which ranges from 5.3 to 6.0 eV. nih.gov

UV-visible spectra of hafnium phthalocyanine complexes typically exhibit a characteristic B-band (or Soret band) in the region of 335–350 nm and a Q-band around 680-690 nm. researchgate.net The absorption spectra of hafnium ions with indicators like xylenol orange show maximum absorption intensity around 550 nm. mdpi.com For hafnium oxide (HfO₂) nanoparticles, characteristic absorption peaks are observed in the UV region, for instance at 230 nm, 232 nm, and 236 nm for calcined samples. researchgate.net

Table 3: UV-Vis Spectroscopic Data for Hafnium Compounds

Compound/Material Medium Key Absorption Features Optical Band Gap (eV) Reference
Hafnium-Oxo Cluster 3 Solid State Absorption up to 800 nm 2.36 nih.gov
Hafnium-Oxo Cluster 4 Solid State Absorption up to 800 nm 2.51 nih.gov
Hafnium Phthalocyanines CH₂Cl₂ B-band: 335-350 nm, Q-band: 680-690 nm - researchgate.net
HfO₂ Nanoparticles (calcined) - ~230-236 nm 5.51 - 5.65 researchgate.net

Second-Harmonic Generation (SHG) Measurements

Second-Harmonic Generation (SHG) is a nonlinear optical technique that is highly sensitive to the symmetry of materials and interfaces. It is particularly useful for characterizing non-centrosymmetric materials like ferroelectric hafnium oxide.

SHG studies on Si/SiO₂/Hf(1-x)SiₓO₂ structures have shown that the signal varies strongly with the dielectric composition and post-deposition annealing temperature. aip.org These variations are attributed to electric-field-induced second-harmonic (EFISH) generation, indicating SHG's sensitivity to trapped negative oxide charge. aip.org

In ferroelectric yttrium-doped hafnium oxide (Y:HfO₂) thin films integrated with metasurfaces, a 20-fold enhancement of the SHG intensity was observed compared to a bare ferroelectric film. acs.org Furthermore, a 3-fold enhancement was seen compared to a control structure with non-ferroelectric HfO₂, demonstrating a significant contribution from the ferroelectric nature of the material. acs.org From these measurements, the effective second-order nonlinear optical coefficient (χ⁽²⁾) of Y:HfO₂ was determined to be 6.0 ± 0.5 pm/V. acs.orgresearchgate.net

Table 4: Second-Harmonic Generation (SHG) in Hafnium-Based Materials

Material System Key Finding Value Reference
Si/SiO₂/HfO₂ SHG signal from as-deposited HfO₂ is ~4x higher than control SiO₂. - aip.org
Ferroelectric Y:HfO₂ Hybrid Metasurface SHG intensity enhancement vs. bare ferroelectric film. 20-fold acs.org
Ferroelectric Y:HfO₂ Hybrid Metasurface SHG intensity enhancement vs. non-ferroelectric HfO₂. 3-fold acs.org
Ferroelectric Y:HfO₂ Effective second-order nonlinear optical coefficient (χ⁽²⁾). 6.0 ± 0.5 pm/V acs.orgresearchgate.net

Deep Level Transient Spectroscopy and Conductance Transient Techniques

Deep Level Transient Spectroscopy (DLTS) and related conductance transient techniques are powerful methods for characterizing electrically active defects and traps in semiconductor materials and dielectric films, such as hafnium oxide.

DLTS is used to probe native defects, predominantly oxygen vacancies, in HfO₂ thin films on silicon. aip.org These studies have identified several prominent defect states associated with oxygen vacancies in different charge states. The activation energies of these trap states were found to be in the range of 1.22–2.02 eV from the HfO₂ conduction band edge. aip.org The capture cross-sections for these traps were measured to be on the order of 10⁻¹⁹ cm². aip.org

Studies on silicon multilayer structures doped with hafnium have shown that electrically active hafnium atoms can lead to the appearance of deep levels at E-0.23 eV and E-0.28 eV in n-type silicon, and E+0.35 eV in p-type silicon. cyberleninka.ru

Admittance spectroscopy, a related technique, has been used to study dielectric relaxation in HfO₂ thin films. researchgate.net The conductance (G) is found to follow a power law of the form G ~ ωˢ, providing insights into the charge transport mechanisms. researchgate.net

Table 5: Defect Parameters in Hafnium Oxide Determined by DLTS

Defect State Activation Energy from HfO₂ Conduction Band (eV) Capture Cross Section (cm²) Reference
Trap 1 1.22 ~10⁻¹⁹ aip.org
Trap 2 1.36 ~10⁻¹⁹ aip.org
Trap 3 1.76 ~10⁻¹⁹ aip.org
Trap 4 2.02 ~10⁻¹⁹ aip.org

Environmental and Safety Considerations in Hafnium Tetrachloride Research and Handling

Laboratory Safety Protocols and Personal Protective Equipment

Working with hafnium tetrachloride demands a controlled environment and appropriate personal protective equipment (PPE) to prevent exposure. ltschem.comatimaterials.com this compound is corrosive and can cause severe skin burns and eye damage. chemos.dematerion.com It is also destructive to the mucous membranes and upper respiratory tract. ltschem.com

Engineering Controls:

Fume Hood: All work with this compound should be conducted in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute. ltschem.com

Ventilation: Local exhaust or general room ventilation should be provided to minimize exposure. gelest.com

Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure. gelest.comcoleparmer.com

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential for the safe handling of this compound.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or a face shield. Contact lenses should not be worn. gelest.comcoleparmer.comTo protect against dust, fumes, and splashes that can cause severe eye damage. materion.com
Hand Protection Neoprene or nitrile rubber gloves with a minimum thickness of 0.11 mm. ltschem.comgelest.comTo prevent skin contact, which can result in severe burns. materion.com
Body Protection A protective work clothing, such as a lab coat, apron, or coveralls, along with close-toed shoes and long sleeves/pants. ltschem.comatimaterials.comTo prevent skin contact with the corrosive material. atimaterials.com
Respiratory Protection A NIOSH-certified combination dust mask/acid gas (yellow cartridge) respirator is recommended where inhalation exposure may occur. gelest.com For higher concentrations, a positive-pressure supplied air respirator may be necessary. atimaterials.comTo protect against inhalation of dust or fumes, which can irritate the respiratory tract. coleparmer.com

Safe Handling and Storage Conditions

Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of this compound.

Handling:

Handle the compound under a dry, inert gas like argon or nitrogen. ltschem.comatimaterials.com

Avoid the formation of dust and minimize its accumulation. coleparmer.com

Wash hands thoroughly after handling and before eating, drinking, or smoking. gelest.com Contaminated clothing should be removed and washed before reuse. coleparmer.com

Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge. chemos.de

Storage:

Store in a cool, dry, and well-ventilated place, away from direct sunlight. atimaterials.comcoleparmer.com

Keep containers tightly closed and properly labeled. atimaterials.comgelest.com

Store in a corrosion-resistant container with a resistant inner liner. ltschem.com

this compound is moisture-sensitive and reacts violently with water; therefore, it must be stored away from water, moisture, and incompatible materials such as strong bases, oxidizing agents, alcohols, and amines. ltschem.comgelest.com

Emergency Procedures for Spills and Exposures

In the event of a spill or exposure to this compound, immediate and appropriate action is crucial.

Spills:

Evacuate all non-essential personnel from the area. gelest.com

Equip the cleanup crew with the proper personal protective equipment as outlined in section 9.1. gelest.com

Contain the spill using dikes or absorbents to prevent it from entering sewers or streams. gelest.com

Carefully sweep or shovel the spilled material into a suitable, dry container for disposal. atimaterials.comgelest.com Avoid generating dust during this process. coleparmer.com

After the material has been collected, the spill area should be thoroughly washed with water. atimaterials.com

Exposure:

Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention. coleparmer.com
Skin Contact Immediately brush off any loose particles. atimaterials.com Remove all contaminated clothing and rinse the affected skin area with plenty of water. ltschem.com Seek immediate medical advice. gelest.com
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. fishersci.com Remove contact lenses if it is safe to do so. ltschem.com Seek immediate medical attention. gelest.com
Ingestion Do NOT induce vomiting. ltschem.com Rinse the mouth with water. chemos.de Never give anything by mouth to an unconscious person. coleparmer.com Seek immediate medical attention. gelest.com

It is important to note that this compound reacts with water to form hydrochloric acid, so treatments for acid burns may be considered by medical professionals. gelest.com

Environmental Impact and Waste Disposal Considerations

The environmental impact of this compound and its proper disposal are significant considerations.

Environmental Impact:

this compound can be hazardous to the environment and should not be released into sewers or public waters. chemos.degelest.com Authorities should be notified if the product enters these systems. gelest.com

While specific data on its persistence and bioaccumulative potential are not readily available, its reaction with water to form hydrochloric acid suggests a potential for localized pH changes in aquatic environments. chemos.de

Waste Disposal:

Dispose of this compound in a safe manner in accordance with local, national, and international regulations. gelest.com

The disposal should be carried out by a licensed waste disposal facility. gelest.com

Do not dispose of the waste into the sewer system. gelest.com

Contaminated packaging should be handled in the same way as the substance itself and recycled only after being completely emptied. chemos.de

Q & A

Q. What are the standard laboratory methods for synthesizing hafnium tetrachloride?

this compound is typically synthesized via:

  • Chlorination of hafnium dioxide (HfO₂) : Reacting HfO₂ with chlorine gas (Cl₂) in the presence of carbon at elevated temperatures (e.g., 700°C) .
  • Reaction with carbon tetrachloride (CCl₄) : Heating HfO₂ with CCl₄ above 450°C .
  • Direct chlorination of hafnium metal : Using Cl₂ gas at high temperatures . These methods require inert atmospheres and controlled heating to prevent side reactions.

Q. What safety protocols are critical when handling HfCl₄?

Key precautions include:

  • Personal Protective Equipment (PPE) : Chloroprene gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of HCl fumes, as HfCl₄ reacts violently with water .
  • Storage : Airtight containers in dry, cool environments away from moisture .

Q. What are the key physical properties of HfCl₄ relevant to experimental design?

  • Melting Point : 432°C .
  • Sublimation : Occurs at 320°C .
  • Solubility : Reacts exothermically with water; soluble in methanol, acetone, and tetrahydrofuran (THF) .
  • Hygroscopicity : Rapidly absorbs moisture, necessitating anhydrous conditions for reactions .

Advanced Research Questions

Q. How can HfCl₄ be separated from zirconium tetrachloride (ZrCl₄) given their chemical similarity?

Separation strategies exploit subtle differences in:

  • Reducibility : ZrCl₄ is more readily reduced to subhalides (e.g., ZrCl₃), leaving HfCl₄ intact for distillation .
  • Fractional Crystallization : Differences in solubility in non-aqueous solvents like THF .
  • Ion Exchange Chromatography : Selective binding of Zr⁴⁺/Hf⁴⁺ ions using chelating resins .

Q. How do reaction parameters influence the phase of HfO₂ nanoparticles synthesized from HfCl₄?

Hydrothermal synthesis using HfCl₄ and NaOH requires optimization of:

  • Temperature : Higher temperatures (>150°C) favor thermodynamically stable monoclinic HfO₂ (m-HfO₂), while lower temperatures yield metastable tetragonal HfO₂ (t-HfO₂) .
  • NaOH Concentration : Dilute NaOH promotes t-HfO₂, while concentrated NaOH accelerates m-HfO₂ formation .
  • Seeding : Adding m-HfO₂ seeds directs phase purity via epitaxial growth .

Q. Why is HfCl₄ an effective Lewis acid catalyst in organic synthesis?

HfCl₄’s catalytic efficacy arises from:

  • High Electrophilicity : The Hf⁴⁺ ion strongly polarizes substrates, facilitating reactions like direct ester condensation and Diels-Alder cycloadditions .
  • Steric Effects : Larger ionic radius (vs. Al³⁺ or Ti⁴⁺) reduces coordination saturation, enhancing selectivity in asymmetric syntheses . Example: In Ziegler-Natta polymerization, HfCl₄-derived catalysts improve polyolefin stereoregularity .

Q. What challenges limit HfCl₄’s use in atomic layer deposition (ALD) of high-κ dielectrics?

Despite its role in forming HfO₂ films, HfCl₄ is less favored than metal-organic precursors (e.g., TEMAH) due to:

  • Low Volatility : Requires higher deposition temperatures (>300°C), complicating integration with temperature-sensitive substrates .
  • Corrosive Byproducts : HCl release damages reactor components and degrades film interfaces .

Data Contradictions & Methodological Considerations

  • Safety Data : Some SDS lack explicit LD50 values for HfCl₄ , emphasizing reliance on hazard classifications (e.g., HMIS Health Rating: 3) .
  • Phase Control in HfO₂ Synthesis : Conflicting reports on optimal NaOH concentrations highlight the need for systematic parametric studies .

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